2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine
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Overview
Description
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophene with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction leads to the formation of the thieno[3,4-b]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,4-b]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,4-b]pyrazines .
Scientific Research Applications
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
- Thieno[3,4-b]pyrazine derivatives
- Pyrrolo[3,4-b]pyrazine
Uniqueness
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous for various chemical transformations and applications .
Properties
CAS No. |
35149-07-6 |
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Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
3-methyl-5,7-dihydrothieno[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8N2S/c1-5-2-8-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3 |
InChI Key |
DRBDUVZKSXKWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2CSCC2=N1 |
Origin of Product |
United States |
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